molecular formula C11H14FNO B15185753 3-Fluoroethcathinone CAS No. 1600499-94-2

3-Fluoroethcathinone

Cat. No.: B15185753
CAS No.: 1600499-94-2
M. Wt: 195.23 g/mol
InChI Key: DTCAGAIFZCHZFO-UHFFFAOYSA-N
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Description

3-Fluoroethcathinone is a synthetic cathinone, a class of compounds known for their stimulant effects. It is a fluorine-substituted derivative of cathinone, which is a naturally occurring alkaloid found in the khat plant. Synthetic cathinones are often referred to as “designer drugs” and have gained popularity for their psychoactive properties. This compound is known for its potential for abuse and has been identified in various designer drug products marketed as bath salts or plant food .

Preparation Methods

The synthesis of 3-Fluoroethcathinone typically involves the reaction of 3-fluorophenylacetone with ethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The synthetic route can be summarized as follows:

    Starting Material: 3-Fluorophenylacetone

    Reagent: Ethylamine

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

    Product: this compound

Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-Fluoroethcathinone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 3-fluorophenylacetic acid, while reduction can yield 3-fluoroethamphetamine .

Scientific Research Applications

Mechanism of Action

3-Fluoroethcathinone exerts its effects by interacting with monoamine transporters, including those for dopamine, serotonin, and norepinephrine. It acts as a psychostimulant by increasing the extracellular levels of these neurotransmitters, leading to enhanced mood, alertness, and energy. The compound’s mechanism of action involves the inhibition of monoamine reuptake and the promotion of neurotransmitter release .

Comparison with Similar Compounds

3-Fluoroethcathinone is similar to other synthetic cathinones, such as:

    3-Fluoromethcathinone: Both compounds have a fluorine atom on the phenyl ring, but 3-Fluoromethcathinone has a methyl group instead of an ethyl group.

    4-Fluoromethcathinone (Flephedrone): This compound has the fluorine atom in the para position on the phenyl ring, whereas this compound has it in the meta position.

    3-Chloromethcathinone: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl group, which can influence its pharmacological properties and potency compared to other similar compounds .

Properties

CAS No.

1600499-94-2

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-(ethylamino)-1-(3-fluorophenyl)propan-1-one

InChI

InChI=1S/C11H14FNO/c1-3-13-8(2)11(14)9-5-4-6-10(12)7-9/h4-8,13H,3H2,1-2H3

InChI Key

DTCAGAIFZCHZFO-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(=O)C1=CC(=CC=C1)F

Origin of Product

United States

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